molecular formula C13H26O12 B14376582 Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol CAS No. 88347-70-0

Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol

Cat. No.: B14376582
CAS No.: 88347-70-0
M. Wt: 374.34 g/mol
InChI Key: IPDWGCSNUUKLRY-UHFFFAOYSA-N
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Description

Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrol derivative of 2-methylbut-2-ene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol typically involves multiple steps. One common method is the hydration of 2-methylbut-2-ene, followed by oxidation and esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into simpler derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction context. Its molecular pathways often involve the formation of intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butene: A simpler alkene with similar structural features.

    Acetic acid: A fundamental carboxylic acid with widespread applications.

    Tetrol derivatives: Compounds with multiple hydroxyl groups that share some chemical properties.

Uniqueness

Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.

Properties

CAS No.

88347-70-0

Molecular Formula

C13H26O12

Molecular Weight

374.34 g/mol

IUPAC Name

acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol

InChI

InChI=1S/C5H10O4.4C2H4O2/c1-3(5(8)9)2-4(6)7;4*1-2(3)4/h2,4-9H,1H3;4*1H3,(H,3,4)

InChI Key

IPDWGCSNUUKLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(O)O)C(O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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